

Application Notes and Protocols: CT-711 in Rat Models of Diabetes

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Compound of Interest

Compound Name: CT-711

Cat. No.: B1192436

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Introduction

CT-711 is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 β). Dysregulation of GSK-3 β activity is implicated in the pathogenesis of type 2 diabetes through its roles in insulin signaling, glucose metabolism, and inflammation. These application notes provide detailed protocols for the administration of **CT-711** in streptozotocin (STZ)-induced diabetic rat models and summarize key findings from preclinical studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for **CT-711** in Sprague-Dawley rats.

Table 1: Pharmacokinetic Profile of **CT-711** in Sprague-Dawley Rats

Parameter	Value
Route of Administration	Oral (gavage)
Dose	10 mg/kg
Bioavailability (F%)	45%
Tmax (hours)	1.5
Cmax (ng/mL)	875
Half-life (t1/2) (hours)	6.2
Vehicle	0.5% Carboxymethylcellulose (CMC) in sterile water

Table 2: Efficacy of **CT-711** on Blood Glucose and Body Weight in STZ-Induced Diabetic Rats (28-Day Study)

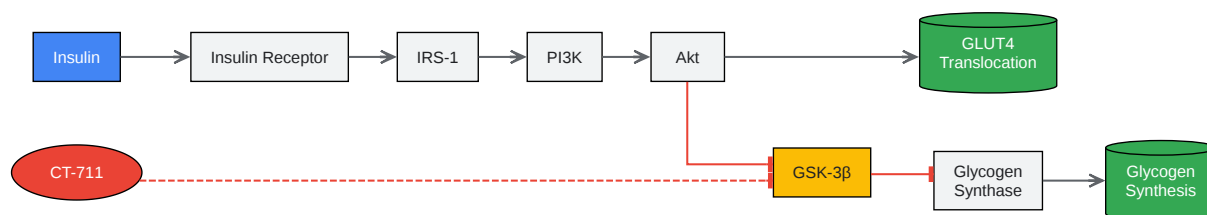
Treatment Group	Dose (mg/kg/day, p.o.)	Mean Blood Glucose (mg/dL) at Day 28	Change in Body Weight (g) from Day 0
Vehicle Control (Diabetic)	-	485 ± 35	-25 ± 8
CT-711	5	310 ± 28	-5 ± 6
CT-711	10	180 ± 22	+15 ± 5
Metformin (Reference)	150	225 ± 30	+10 ± 7
Non-Diabetic Control	-	95 ± 10	+45 ± 10

Data are presented as mean ± standard deviation.

Signaling Pathway

CT-711 enhances insulin signaling by inhibiting GSK-3 β , a negative regulator of the pathway. This inhibition leads to the dephosphorylation and activation of glycogen synthase, promoting

glycogen synthesis. Additionally, the potentiation of the insulin signaling cascade via Akt activation enhances glucose uptake.



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Caption: Proposed mechanism of action for **CT-711** in the insulin signaling pathway.

Experimental Protocols

Induction of Diabetes in Sprague-Dawley Rats

This protocol describes the induction of type 1-like diabetes using streptozotocin (STZ).

Materials:

- Streptozotocin (STZ)
- 0.1 M Citrate Buffer (pH 4.5), cold
- Sprague-Dawley rats (male, 8-10 weeks old)
- Glucometer and test strips
- Insulin (for rescue, if needed)

Procedure:

- Fast rats for 12 hours prior to STZ injection but allow free access to water.

- Prepare a fresh solution of STZ in cold 0.1 M citrate buffer at a concentration of 60 mg/mL immediately before use. Protect the solution from light.
- Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
- Return rats to their cages with free access to food and water. Provide a 10% sucrose solution in their water for the first 24 hours to prevent hypoglycemia.
- Monitor blood glucose levels 72 hours post-STZ injection from the tail vein.
- Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

Formulation and Administration of CT-711

Materials:

- **CT-711** powder
- 0.5% Carboxymethylcellulose (CMC)
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles (18-20 gauge)
- Syringes

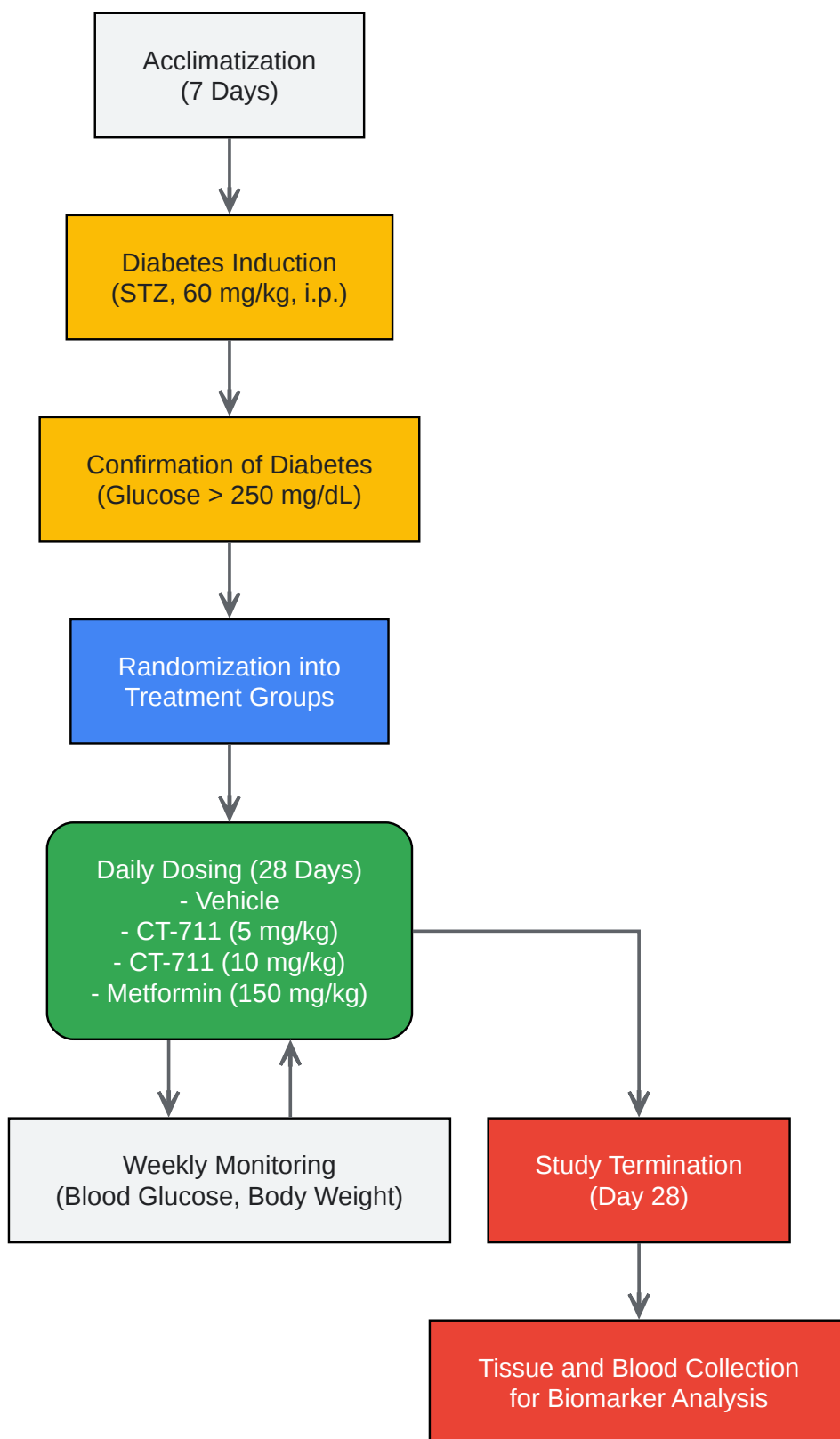
Procedure:

- Calculate the required amount of **CT-711** and vehicle for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat, administered at 2 mL/kg).
- Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
- Weigh the appropriate amount of **CT-711** and triturate it with a small amount of the vehicle to form a smooth paste.

- Gradually add the remaining vehicle to the paste while mixing to ensure a homogenous suspension.
- Administer the **CT-711** suspension to the rats via oral gavage once daily for the duration of the study.
- For the vehicle control group, administer an equivalent volume of the 0.5% CMC solution.

Experimental Workflow for Efficacy Study

The following diagram outlines the workflow for a typical 28-day efficacy study of **CT-711** in STZ-induced diabetic rats.



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Caption: Workflow for a 28-day preclinical efficacy study of **CT-711**.

Disclaimer

The protocols and data presented in these application notes are intended for guidance and informational purposes only. Researchers should optimize protocols based on their specific experimental conditions and institutional guidelines for animal care and use.

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